1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Researchers have explored the chemical modification of the pyridine moiety in related molecules, aiming to optimize biological properties. For example, Ukrainets et al. (2015) investigated the methylation of position 8 in the pyridine part of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. They aimed to enhance analgesic properties through chemical modifications, highlighting the potential for creating new analgesic agents with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Biological Activity Studies
Research into the analgesic properties of similar compounds has been conducted. Ukrainets et al. (2015) synthesized a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides. They found that these compounds exhibited varying degrees of analgesic properties, suggesting the bioisosterism between 4-hydroxyquinolin-2-one and 2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine nuclei. This research underscores the importance of structural modifications for enhancing biological activities (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).
Antimicrobial Activity
Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and studied their antimicrobial activity. The compounds demonstrated more activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
properties
IUPAC Name |
6-benzyl-10-methyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)23-21(27)18-12-17-20(26(18)13-16-9-5-4-6-10-16)24-19-15(3)8-7-11-25(19)22(17)28/h4-12,14H,13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEZOSQFHCUUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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